molecular formula C19H19ClN2O5S B2709364 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955256-58-3

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2709364
CAS RN: 955256-58-3
M. Wt: 422.88
InChI Key: SKIWHYXZAXNVAV-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H19ClN2O5S and its molecular weight is 422.88. The purity is usually 95%.
BenchChem offers high-quality N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activity

Sulfonamide derivatives have been evaluated for their antibacterial and antifungal activities. A study explored the synthesis of novel sulfonamide isoxazolo[5,4-b]pyridines, which exhibited antimicrobial activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative activity against breast carcinoma cell line MCF7 (Poręba et al., 2015). Similarly, sulfonamides containing pyrroles, pyrrolo[2,3-d]pyrimidines, and other moieties showed remarkable antifungal activity, highlighting the potential of sulfonamides in developing new antimicrobial agents (El-Gaby et al., 2002).

Antiviral Activity

The antiviral properties of sulfonamide derivatives have also been investigated. Research on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain anti-tobacco mosaic virus activities, indicating the potential of these compounds in antiviral applications (Chen et al., 2010).

Enzyme Inhibition

Sulfonamide derivatives have been studied for their enzyme inhibitory effects. For example, a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides were synthesized and tested for their ability to inhibit enzymes such as lipoxygenase, demonstrating moderate to good activity. These findings suggest their potential role in addressing diseases where enzyme regulation is crucial (Abbasi et al., 2019).

Antileukemic Activity

Research into the antileukemic activity of sulfonamide derivatives has shown some compounds to be active against murine P388 lymphocytic leukemia. This highlights the potential of sulfonamide derivatives in cancer treatment, particularly in targeting leukemia cells (Anderson & Mach, 1987).

Antimalarial and COVID-19 Potential

Some sulfonamides have been investigated for their antimalarial properties and potential utility against COVID-19. Theoretical and computational studies, including molecular docking, have been conducted to explore their effectiveness, suggesting that certain sulfonamide derivatives could serve as a basis for developing treatments against these diseases (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S/c20-14-1-3-15(4-2-14)22-12-13(9-19(22)23)11-21-28(24,25)16-5-6-17-18(10-16)27-8-7-26-17/h1-6,10,13,21H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIWHYXZAXNVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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